molecular formula C12H12N4O2 B1396475 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1296172-33-2

3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1396475
M. Wt: 244.25 g/mol
InChI Key: BTIWWQLQHOVKAV-UHFFFAOYSA-N
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Description

The compound “3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown various biological activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .

Scientific Research Applications

Role in Synthesis and Catalysis

Hybrid catalysts are crucial for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The development of substituted pyrimidinone derivatives through one-pot multicomponent reactions using various catalysts, including organocatalysts, metal catalysts, and green solvents, highlights the compound's role in facilitating efficient and eco-friendly synthetic pathways. These developments open new avenues for creating lead molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).

Pharmacological Effects

Pyrimidine derivatives, including those related to the core structure of the compound , have been extensively studied for their wide range of pharmacological effects. These effects include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent research has focused on synthesizing novel pyrimidine analogs to enhance these activities with minimum toxicity, providing insights into the structure-activity relationships (SARs) of these compounds. Such research underscores the potential of pyrimidine derivatives in developing new therapeutic agents for various diseases (Rashid et al., 2021).

Biocatalysis and Environmental Applications

Carboxylic acids, including those related to pyrimidine derivatives, play a significant role in biocatalysis and environmental applications. Research on carboxylic acids has revealed their impact on microbial inhibition, highlighting their potential as biorenewable chemicals for industrial applications. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust microbial strains for improved industrial performance, emphasizing the environmental significance of these compounds (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(18)9-8-3-6(8)4-16(9)11-7-1-2-13-10(7)14-5-15-11/h1-2,5-6,8-9H,3-4H2,(H,17,18)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWWQLQHOVKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C3=NC=NC4=C3C=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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